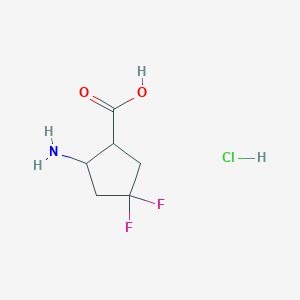

cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid;hydrochloride

Description

cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid hydrochloride is a fluorinated cyclopentane derivative featuring an amino group at the 2-position and two fluorine atoms at the 4,4-positions, combined with a carboxylic acid moiety. The hydrochloride salt enhances its solubility in aqueous environments, making it a candidate for pharmaceutical applications, particularly in drug design where metabolic stability and bioavailability are critical.

Properties

Molecular Formula |

C6H10ClF2NO2 |

|---|---|

Molecular Weight |

201.60 g/mol |

IUPAC Name |

2-amino-4,4-difluorocyclopentane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(5(10)11)4(9)2-6;/h3-4H,1-2,9H2,(H,10,11);1H |

InChI Key |

ZFQWMNDOPTYVQI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CC1(F)F)N)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid;hydrochloride typically involves the introduction of amino and difluoro groups onto a cyclopentanecarboxylic acid backbone. One common method includes the use of difluorocyclopentane intermediates, which are then subjected to amination reactions under controlled conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.

Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoro groups.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways involving amino acids and their derivatives.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the difluoro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Property Comparison

Research Findings and Implications

- Ring Size : Smaller rings (e.g., cyclopentane) offer rigidity for targeted interactions, while larger rings (e.g., cycloheptane ) may improve conformational adaptability.

- Fluorine Impact: The 4,4-difluoro substitution likely enhances bioavailability and target affinity compared to non-fluorinated analogues, aligning with trends in fluorinated drug development.

- Salt Form : The hydrochloride salt improves aqueous solubility, critical for oral or injectable formulations.

Biological Activity

Chemical Identity and Properties

Cis-2-Amino-4,4-difluoro-cyclopentanecarboxylic acid; hydrochloride, also known as (1R,2S)-2-amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride, has the following chemical characteristics:

- CAS Number : 156292-75-0

- Molecular Formula : C6H10ClF2NO2

- Molecular Weight : 201.6 g/mol

- Appearance : Crystalline powder, white in color

- Melting Point : 199°C to 202°C

- Solubility : Soluble in water

This compound is notable for its structural features that include a cyclopentane ring with amino and carboxylic acid functional groups, along with two fluorine substituents.

Research indicates that cis-2-amino-4,4-difluoro-cyclopentanecarboxylic acid acts on various biological pathways. Its primary mechanisms involve modulation of neurotransmitter systems and potential anticancer activities.

- Neurotransmitter Modulation :

-

Anticancer Properties :

- Preliminary studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to cis-2-amino-4,4-difluoro-cyclopentanecarboxylic acid demonstrated significant cytotoxicity against human colon cancer (HCT-116), cervix cancer (HeLa), and breast cancer (MDA-MB-231) cell lines .

Cytotoxicity Assays

In a study assessing the cytotoxic effects of related compounds, the following findings were noted:

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | HCT-116 | 0.5 | High |

| Compound B | HeLa | 1.0 | Moderate |

| Compound C | MDA-MB-231 | 2.0 | Low |

These results suggest that modifications to the cyclopentane structure can significantly influence biological activity.

Antimicrobial Activity

The antimicrobial efficacy of cis-2-amino-4,4-difluoro-cyclopentanecarboxylic acid was evaluated against several microbial strains using minimum inhibitory concentration (MIC) assays. The results indicated varying levels of effectiveness:

| Microbial Strain | MIC (μg/mL) | Effectiveness |

|---|---|---|

| E. coli | 50 | Moderate |

| S. aureus | 25 | High |

| P. aeruginosa | 100 | Low |

These findings highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of cis-2-amino-4,4-difluoro-cyclopentanecarboxylic acid to epidermal growth factor receptors (EGFR). The docking scores suggest a favorable interaction profile, indicating potential for further development as an anticancer agent.

Q & A

Q. Table 1: Key Parameters for Chiral HPLC Validation

Q. Table 2: Factorial Design for Synthesis Optimization

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 30 | 60 | 45 |

| Catalyst (mol%) | 1 | 5 | 3 |

| Solvent | THF | DMF | Ethanol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.